![molecular formula C26H37N3O2 B13883269 tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13883269.png)
tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and pharmaceutical applications. This particular compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a methylaniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a suitable aniline derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and receptor binding .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
tert-butyl carbamate: A simpler carbamate derivative used in various chemical reactions.
tert-butyl N-[4-(4-aminophenyl)butyl]carbamate: A related compound with a similar structure but different functional groups.
Uniqueness: tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate is unique due to its combination of a tert-butyl group, a piperidine ring, and a methylaniline moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C26H37N3O2 |
|---|---|
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate |
InChI |
InChI=1S/C26H37N3O2/c1-20-11-13-22(14-12-20)27-23-15-18-29(19-16-23)17-7-9-21-8-5-6-10-24(21)28-25(30)31-26(2,3)4/h5-6,8,10-14,23,27H,7,9,15-19H2,1-4H3,(H,28,30) |
Clé InChI |
VBFJOLMWBOUUJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2CCN(CC2)CCCC3=CC=CC=C3NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)


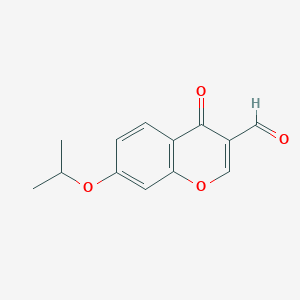
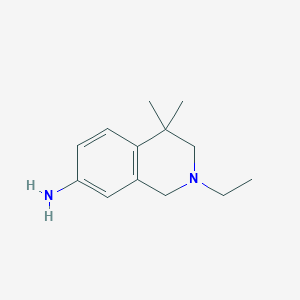
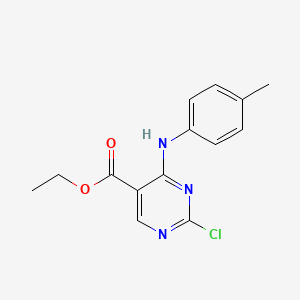
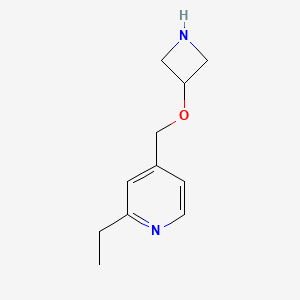
![N-[2-(1H-imidazol-1-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883234.png)

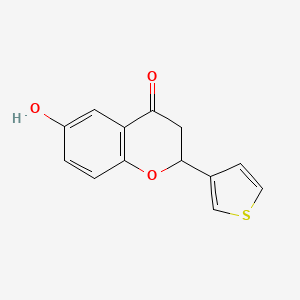
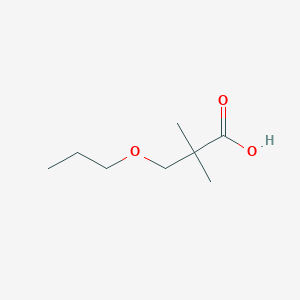
![5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13883262.png)
![3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13883264.png)

